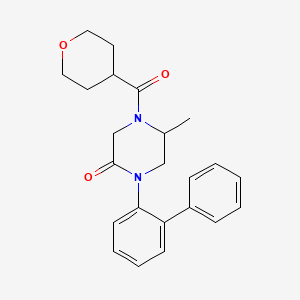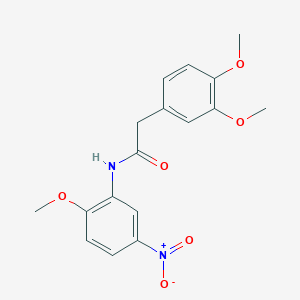![molecular formula C12H14N2O4 B5552923 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)
4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid involves complex reactions where the structure of the compound is confirmed through various spectroscopic methods including IR, NMR, and X-ray diffraction studies. A notable approach includes the ring-opening reaction of itaconic anhydride with aminophenones (Nayak et al., 2014), and copper-catalyzed cross-coupling reactions (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR and DFT methods, have been employed to understand the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of the compound. These studies highlight the compound's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015). The molecular geometry and electron localization function have also been studied to identify noncovalent interactions like hydrogen bonding and Van der Waals interactions (Vanasundari et al., 2018).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities have been explored through molecular docking and vibrational studies. These studies indicate the compound's potential in bonding with biological targets and imply its pharmacological importance due to its biological activities (Vanasundari et al., 2018).
Physical Properties Analysis
Physical properties such as thermal stability and absorption wavelengths have been assessed through thermal analysis and UV-Vis spectrophotometry. These properties are crucial for understanding the compound's behavior under different physical conditions (Nayak et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards electrophilic attacks and potential as a nonlinear optical material, have been investigated. Studies suggest that the compound's segments are prone to electrophilic attacks, which is critical for its reactivity and interactions at the molecular level (Mary et al., 2017).
Wissenschaftliche Forschungsanwendungen
Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments found in the Caryophyllales, with betalamic acid being a core structure. These compounds serve as chemosystematic markers and have potential in pigment production for commercial extraction. Their synthesis involves hydroxylation of tyrosine to DOPA, leading to betalamic acid formation, indicating a pathway for bioengineering pigment synthesis (Khan & Giridhar, 2015).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, and anti-inflammatory activities. Its effects on lipid and glucose metabolism highlight the importance of dietary polyphenols in treating metabolic disorders. This underscores the potential of similar compounds for nutraceutical applications (Naveed et al., 2018).
TOAC in Peptide Studies
The paramagnetic amino acid TOAC, used in peptide synthesis, illustrates the utility of amino acid derivatives in studying peptide structure and dynamics. Applications in EPR spectroscopy and peptide-membrane interactions showcase the versatility of amino acid derivatives in biochemical research (Schreier et al., 2012).
p-Coumaric Acid: Bioactivities
p-Coumaric acid, a phenolic compound, demonstrates various biological activities, including antimicrobial and anti-inflammatory effects. This suggests the potential of structurally related compounds in enhancing health and treating diseases (Pei et al., 2016).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibitory effects of carboxylic acids on microbial biocatalysts highlights the importance of understanding molecular interactions in bioprocessing and fermentation. This knowledge can aid in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
4-[4-(2-amino-2-oxoethyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-10(15)7-8-1-3-9(4-2-8)14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKUGPOBEWLRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)


![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)


![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)